molecular formula C5H4N2O2 B030524 Pyrimidine-2-carboxylic acid CAS No. 31519-62-7

Pyrimidine-2-carboxylic acid

Cat. No.: B030524
CAS No.: 31519-62-7
M. Wt: 124.10 g/mol
InChI Key: ZFCHNZDUMIOWFV-UHFFFAOYSA-N
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Description

2-Carboxy-Pyrimidine, also known as Pyrimidine-2-carboxylic acid, is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

2-Carboxy-Pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a synthetic intermediate in the preparation of more complex heterocyclic compounds.

    Biology: It is used in the study of nucleic acids and their analogs, given its structural similarity to nucleotides.

    Medicine: Research has explored its potential as a building block for antiviral, anticancer, and anti-inflammatory drugs.

    Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Safety and Hazards

Pyrimidine-2-carboxylic acid should be handled with care to avoid breathing dust and contact with skin and eyes . It is generally not irritating to the skin . In case of eye contact, the eyes should be rinsed for several minutes under running water .

Future Directions

Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The structure-activity relationships (SARs) of pyrimidine derivatives have been studied, and this research is expected to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Carboxy-Pyrimidine can be synthesized through several methods. One common approach involves the reaction of cyanoacetohydrazide with aromatic aldehydes and other reagents in a mixture of water and ethanol. This method is efficient and environmentally friendly, utilizing easily available starting materials and benign solvents .

Industrial Production Methods: Industrial production of 2-Carboxy-Pyrimidine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Carboxy-Pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dicarboxylic acid, while reduction could produce pyrimidine-2-carboxaldehyde .

Comparison with Similar Compounds

2-Carboxy-Pyrimidine can be compared with other pyrimidine derivatives such as:

  • Pyrimidine-2,4-dicarboxylic acid
  • Pyrimidine-2-carboxaldehyde
  • Pyrimidine-4-carboxylic acid

These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring. The unique properties of 2-Carboxy-Pyrimidine, such as its specific reactivity and solubility, make it distinct and valuable for certain applications .

Properties

IUPAC Name

pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCHNZDUMIOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901503
Record name NoName_629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31519-62-7
Record name 2-Carboxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The carboxylic t-butyl ester was dissolved in one hundred times an equal volume of 96% formic acid, and the solution was heated to 70° C. for 2 h. At this time, TLC of an evaporated aliquot of the reaction mixture indicated complete conversion of the pyrimidine-carboxylic t-butyl ester. The formic acid was removed by rotary evaporation under high vacuum to afford the pyrimidine-carboxylic acid as a formate salt. Typically, the obtained product was >98% pure, but if necessary, the product was purified by preparative reverse-phase HPLC, or by flash chromatography on silica gel using EtOAc/hexanes, or by recrystallization.
[Compound]
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pyrimidine-carboxylic t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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